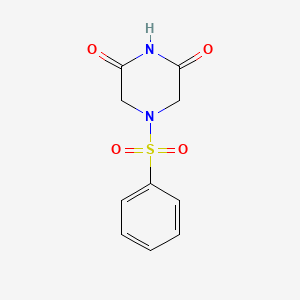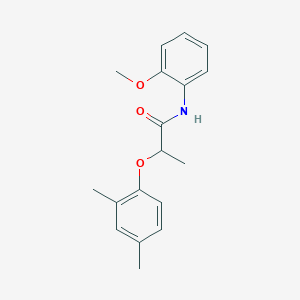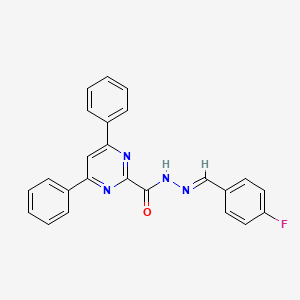
4-(phenylsulfonyl)-2,6-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(Phenylsulfonyl)-2,6-piperazinedione derivatives involves several steps, including sulfonation, amidation, and condensation reactions. Studies have shown various synthetic pathways to obtain derivatives of piperazinedione with phenylsulfonyl groups, providing insights into the chemical reactions and conditions necessary for the formation of these compounds (Berredjem et al., 2010), (Shvedaite & Shimkyavichene, 1999).
Molecular Structure Analysis
The molecular structure of 4-(Phenylsulfonyl)-2,6-piperazinedione and its derivatives has been determined through techniques like X-ray crystallography. These studies provide detailed information about the geometric configuration, bond lengths, and angles, contributing to a better understanding of the compound's three-dimensional structure and the effects on its reactivity and interactions (Berredjem et al., 2010).
Chemical Reactions and Properties
The chemical properties of 4-(Phenylsulfonyl)-2,6-piperazinedione derivatives include their reactivity towards different reagents and under various conditions. These compounds participate in a range of chemical reactions, leading to the formation of new structures and compounds. Their chemical behavior is crucial for the development of new pharmaceuticals and materials (Shvedaite & Shimkyavichene, 1999).
科学的研究の応用
Novel Sulfonated Nanofiltration Membranes Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, exhibit enhanced water flux and dye rejection capabilities. This innovation suggests potential applications in water treatment and purification processes, particularly in the treatment of dye solutions (Liu et al., 2012).
Sulfomethylation of Polyazamacrocycles The sulfomethylation of piperazine and polyazamacrocycles presents a novel route to mixed-side-chain macrocyclic chelates, indicating the potential for creating versatile ligands in coordination chemistry and possibly enhancing the properties of materials and drugs (van Westrenen & Sherry, 1992).
Antidepressant Metabolism Study Investigating the metabolic pathways of a novel antidepressant, Lu AA21004, highlighted the role of specific cytochrome P450 enzymes, offering insights into drug design and the potential for personalized medicine strategies (Hvenegaard et al., 2012).
Atypical Antipsychotic Agents Development The synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides as a novel series of atypical antipsychotic agents showcases the therapeutic potential of modifying the chemical structure to target specific receptors, offering new avenues in psychiatric treatment (Park et al., 2010).
Antimicrobial Activity Modulation The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains indicates a promising direction for overcoming resistance in microbial infections, highlighting the importance of chemical modifications for enhanced drug efficacy (Oliveira et al., 2015).
High-performance Zwitterionic Nanofiltration Membrane The development of a zwitterionic nanofiltration membrane based on a novel triamine precursor demonstrates significant advancements in membrane technology for water purification, with improved antifouling properties and selective separation capabilities (Li et al., 2020).
作用機序
The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For instance, one study found that a compound bearing a p-tolyl group exhibited the best antibacterial activity against the planktonic growth of both Gram-positive and Gram-negative strains .
Safety and Hazards
将来の方向性
The future directions in the field of chemistry often involve the development of new synthetic methods and the discovery of novel compounds with potential applications. For instance, recent advances in the field of directed evolution have opened up new research questions and enabled the handling of ever larger library sizes .
特性
IUPAC Name |
4-(benzenesulfonyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-9-6-12(7-10(14)11-9)17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRIURXOVHWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5651836 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)



![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)
![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)
![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)
![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)
![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)
![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)